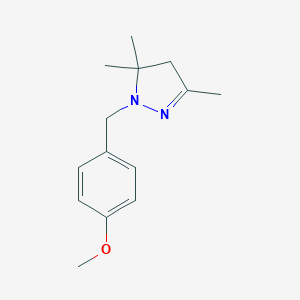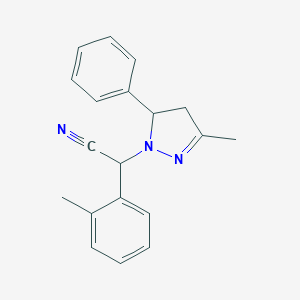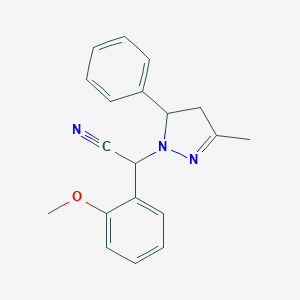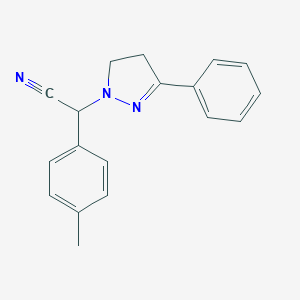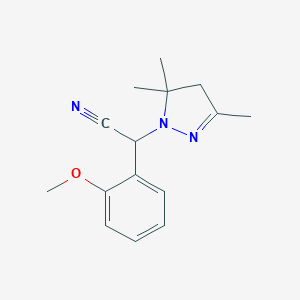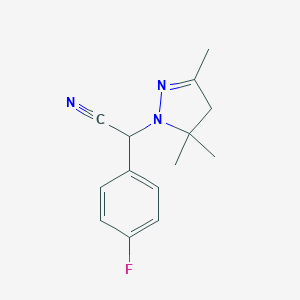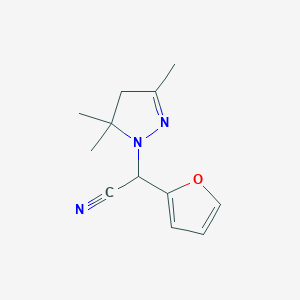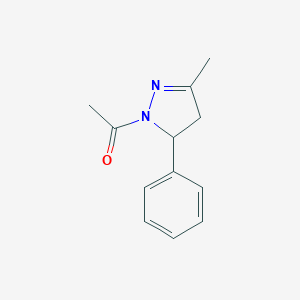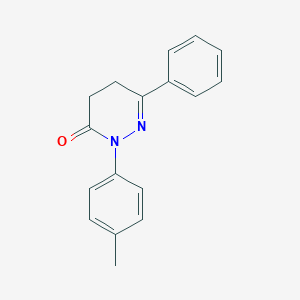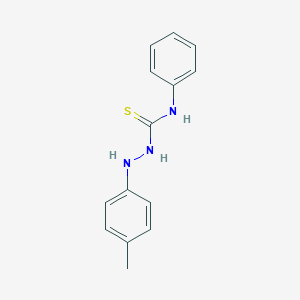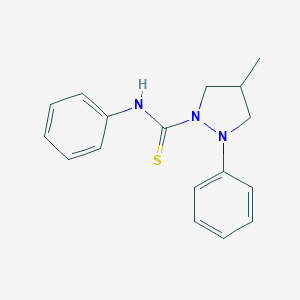
4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide, also known as MDPCT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Mécanisme D'action
The exact mechanism of action of 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide has been shown to possess a range of biochemical and physiological effects. In animal studies, 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function and reduce anxiety and depression-like behaviors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide in lab experiments is its versatility. It can be used in a wide range of experiments, including those related to inflammation, oxidative stress, and cognitive function. However, one of the limitations of using 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide is its potential toxicity, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide. One potential direction is the development of new drugs for the treatment of inflammatory diseases and other conditions associated with oxidative stress. Another potential direction is the development of new insecticides and herbicides for use in agriculture. Additionally, further research is needed to fully understand the mechanism of action of 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide and its potential side effects.
Méthodes De Synthèse
4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide can be synthesized using a variety of methods, including the reaction of 4-methylpyrazole with thiosemicarbazide in the presence of acetic acid. Another method involves the reaction of 4-methylpyrazole with phenylhydrazine and carbon disulfide in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to yield 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide.
Applications De Recherche Scientifique
4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide has been shown to possess anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. It has also been shown to possess antioxidant properties, which could be useful in the treatment of various diseases associated with oxidative stress.
In agriculture, 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide has been shown to possess insecticidal properties, making it a potential candidate for the development of new insecticides. It has also been shown to possess herbicidal properties, which could be useful in the development of new herbicides.
In environmental science, 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents for the treatment of various infections.
Propriétés
Nom du produit |
4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide |
|---|---|
Formule moléculaire |
C17H19N3S |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide |
InChI |
InChI=1S/C17H19N3S/c1-14-12-19(16-10-6-3-7-11-16)20(13-14)17(21)18-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,18,21) |
Clé InChI |
RMMJZJDYJLDOHX-UHFFFAOYSA-N |
SMILES |
CC1CN(N(C1)C(=S)NC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC1CN(N(C1)C(=S)NC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B257727.png)
![{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid](/img/structure/B257736.png)
acetonitrile](/img/structure/B257741.png)
